2-Ethoxy-3-fluoro-4-methylbenzoic acid
Description
Significance of Aromatic Carboxylic Acids in Organic Synthesis
Aromatic carboxylic acids, characterized by a carboxyl group (-COOH) attached to an aromatic ring, are fundamental building blocks in organic chemistry. numberanalytics.comnumberanalytics.com Their importance stems from their versatility as precursors for a vast array of other functional groups, including esters, amides, and acid halides. numberanalytics.com This reactivity makes them central intermediates in the synthesis of numerous commercial products, from pharmaceuticals to polymers. numberanalytics.com
The general structure, Ar-COOH, is a cornerstone in the production of many well-known substances. For instance, acetylsalicylic acid (aspirin) is a famous analgesic derived from a benzoic acid structure, while various polymers like polyesters utilize aromatic carboxylic acids in their monomeric units. numberanalytics.com Their inherent acidity and the reactivity of the carboxyl group allow them to participate in a wide range of chemical transformations, making them indispensable tools for synthetic chemists. numberanalytics.combritannica.com
Table 1: Examples of Aromatic Carboxylic Acids and Their Applications
| Compound Name | Application |
| Benzoic Acid | Food preservative, precursor for other chemicals |
| Acetylsalicylic Acid | Analgesic, anti-inflammatory drug numberanalytics.com |
| 4-Aminobenzoic Acid | Precursor for dyes, cross-linking agent |
| Terephthalic Acid | Monomer for PET plastic production |
The Role of Fluorine and Ethoxy Substituents in Molecular Design
The properties of a core molecule like benzoic acid can be dramatically altered by the addition of substituents. In 2-Ethoxy-3-fluoro-4-methylbenzoic acid, the fluorine and ethoxy groups play critical roles in modifying its electronic and steric character.
Fluorine: The incorporation of fluorine into organic molecules is a key strategy in modern drug design. nih.gov Due to its high electronegativity and small size, fluorine can profoundly influence a molecule's properties without adding significant bulk. benthamdirect.comresearchgate.net Key effects include:
Metabolic Stability: Replacing a hydrogen atom with fluorine on an aromatic ring can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life. mdpi.com
Binding Affinity: Fluorine's ability to form strong hydrogen bonds and other electrostatic interactions can enhance the binding of a molecule to its biological target. benthamdirect.com
Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. researchgate.netmdpi.com
Acidity (pKa): As a powerful electron-withdrawing group, fluorine increases the acidity of a nearby carboxyl group, which can affect a compound's solubility and pharmacokinetic profile. mdpi.comvictoria.ac.nz
Ethoxy Group: The ethoxy group (-OCH₂CH₃), a small alkyl ether, also imparts valuable properties in molecular design. While often compared to the more common methoxy (B1213986) group, the ethoxy substituent can offer distinct advantages. It can influence a molecule's conformation, solubility, and receptor-binding profile. nih.gov In recent research, extending a methoxy group to an ethoxy group was found to significantly improve selectivity for a target enzyme by taking advantage of flexibility in the protein's binding pocket. acs.org The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with biological targets. acs.orgashp.org
Table 2: Influence of Fluorine and Ethoxy Groups in Molecular Design
| Substituent | Key Effects |
| Fluorine | Increases metabolic stability, enhances binding affinity, modulates pKa, alters lipophilicity. nih.govmdpi.comvictoria.ac.nz |
| Ethoxy Group | Improves selectivity, influences conformation and solubility, acts as a hydrogen bond acceptor. acs.orgnih.gov |
Overview of Research Trajectories for Substituted Benzoic Acids
Research involving substituted benzoic acids is diverse and continually expanding. A primary focus remains the synthesis of novel, biologically active compounds for pharmaceutical applications. preprints.org Scientists design and create derivatives to target a wide range of diseases, including cancer and microbial infections. preprints.orgglobalscientificjournal.com Theoretical studies using density functional theory (DFT) are also employed to predict the properties and reactivity of new benzoic acid derivatives, guiding synthetic efforts. nih.gov
Another significant research trajectory is the development of new synthetic methodologies. This includes creating more efficient, cost-effective, and environmentally friendly ways to produce these valuable compounds. researchgate.netgoogle.com Furthermore, substituted benzoic acids are investigated for their use in materials science, such as in the formation of liquid crystals and polymers, and for their role in understanding complex chemical processes like crystallization. bohrium.com The continuous exploration of these compounds ensures their sustained importance in advancing chemical science.
This compound: A Profile
While extensive, peer-reviewed research focusing specifically on this compound is not widely available in public literature, its structure suggests its utility as a specialized building block in organic synthesis. Its value lies in the unique combination of its functional groups, which can be exploited to construct more complex molecules for medicinal or material applications.
Table 3: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 2383889-03-8 avantorsciences.com |
| Molecular Formula | C₁₀H₁₁FO₃ |
| Purity | ≥97% avantorsciences.comavantorsciences.com |
| Appearance | Solid |
Note: Data is based on information from chemical suppliers as detailed research publications with experimental data are limited.
The synthesis of this compound would likely involve multi-step procedures common for creating polysubstituted aromatic rings. For example, synthetic routes for structurally related compounds like 2-Fluoro-4-methylbenzoic acid or 4-fluoro-2-methylbenzoic acid often start with simpler precursors like m-fluorotoluene, followed by reactions such as Friedel-Crafts acylation and subsequent oxidation or carboxylation. google.comguidechem.com The introduction of the ethoxy group would require an additional synthetic step, carefully planned to ensure the correct substitution pattern on the benzene (B151609) ring.
Given its functionalities, this compound is a promising intermediate for researchers. The carboxylic acid provides a reactive handle for amide or ester formation, the fluorine atom can enhance metabolic stability and binding, and the ethoxy group can probe specific binding pockets and improve selectivity, making it a potentially valuable fragment for drug discovery programs. victoria.ac.nzacs.org
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-3-fluoro-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-3-14-9-7(10(12)13)5-4-6(2)8(9)11/h4-5H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRVGFGTVPOYLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization
Direct Synthesis Approaches
Direct, single-step syntheses for such a highly substituted aromatic compound are generally not feasible. However, a convergent approach, where key fragments are assembled, can be considered. The following subsections explore the introduction of each functional group, which are crucial steps in a potential multi-step synthesis that could be optimized to be as direct as possible.
The introduction of the ethoxy group at the C2 position, ortho to a fluorine atom and a methyl group, requires careful selection of the synthetic route. A common and effective method for forming aryl ethers is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.
For the synthesis of 2-Ethoxy-3-fluoro-4-methylbenzoic acid, a potential precursor would be 3-fluoro-4-methyl-2-hydroxybenzoic acid or a derivative thereof. The ethoxylation would proceed as follows:
| Reactant | Reagent | Conditions | Product |
| 3-fluoro-4-methyl-2-hydroxybenzoic acid | 1. Base (e.g., NaH, K2CO3)2. Ethyl halide (e.g., C2H5I, C2H5Br) | Aprotic polar solvent (e.g., DMF, DMSO) | This compound |
Key Considerations for Regioselectivity:
Starting Material: The primary challenge is the synthesis of the requisite 3-fluoro-4-methyl-2-hydroxybenzoic acid precursor with the correct substitution pattern.
Protecting Groups: The carboxylic acid group might need to be protected (e.g., as an ester) during the Williamson ether synthesis to prevent unwanted side reactions, such as the formation of an ethyl ester.
The introduction of a fluorine atom at the C3 position is a key step. Electrophilic fluorination of a pre-existing aromatic ring is a common strategy. The directing effects of the substituents already present on the ring will determine the position of fluorination.
Starting from a 2-ethoxy-4-methylbenzoic acid precursor, the directing effects of the ethoxy (ortho-, para-directing) and methyl (ortho-, para-directing) groups would need to be carefully managed to achieve selective fluorination at the C3 position.
| Precursor | Fluorinating Agent | Catalyst/Conditions | Product |
| 2-Ethoxy-4-methylbenzoic acid | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Lewis acid or transition metal catalyst | This compound |
Challenges in Regioselectivity:
The powerful ortho-, para-directing nature of the ethoxy group would likely direct fluorination to the C5 position (para to the ethoxy group) in addition to the desired C3 position.
Steric hindrance from the adjacent ethoxy and methyl groups might disfavor substitution at the C3 position.
An alternative approach involves nucleophilic aromatic substitution (SNAr) on a precursor with a suitable leaving group at the C3 position, activated by an electron-withdrawing group.
The methyl group at the C4 position can be introduced via Friedel-Crafts alkylation. However, this reaction is often associated with issues of polyalkylation and rearrangement. A more controlled method is the Friedel-Crafts acylation followed by reduction of the resulting ketone.
If starting from a 3-fluoro-2-ethoxybenzoic acid, the introduction of the methyl group at the C4 position would be directed by the ortho-para directing ethoxy group and the meta-directing (and deactivating) carboxyl group.
| Starting Material | Reaction Sequence | Reagents |
| 3-Fluoro-2-ethoxybenzoic acid | 1. Friedel-Crafts Acylation2. Clemmensen or Wolff-Kishner Reduction | 1. CH₃COCl, AlCl₃2. Zn(Hg), HCl or H₂NNH₂, KOH |
Route Optimization:
The order of functional group introduction is critical. Introducing the methyl group at an early stage on a simpler precursor, such as fluorotoluene, might be a more efficient strategy.
The final step in many synthetic routes to benzoic acids is the introduction of the carboxyl group. A reliable method is the carboxylation of an organometallic reagent, such as a Grignard or organolithium reagent, with carbon dioxide.
This would involve the formation of an arylmagnesium or aryllithium species from a corresponding aryl halide. For the target molecule, a precursor such as 1-bromo-2-ethoxy-3-fluoro-4-methylbenzene would be required.
Reaction Scheme:
Formation of the Organometallic Reagent:
1-bromo-2-ethoxy-3-fluoro-4-methylbenzene + Mg -> 2-ethoxy-3-fluoro-4-methylphenylmagnesium bromide
Carboxylation:
2-ethoxy-3-fluoro-4-methylphenylmagnesium bromide + CO₂ -> Intermediate magnesium salt
Acidification:
Intermediate magnesium salt + H₃O⁺ -> this compound
Table of Carboxylation Precursors and Reagents:
| Precursor | Reagent | Product |
| 1-Bromo-2-ethoxy-3-fluoro-4-methylbenzene | 1. Mg, THF2. CO₂3. H₃O⁺ | This compound |
| 1-Iodo-2-ethoxy-3-fluoro-4-methylbenzene | 1. n-BuLi, THF2. CO₂3. H₃O⁺ | This compound |
Multi-Step Synthetic Pathways
Given the complexity of the target molecule, a multi-step synthetic pathway is the most practical approach. The sequence of reactions must be carefully planned to ensure the correct regiochemistry.
A plausible multi-step synthesis could start from a commercially available, less substituted aromatic compound and sequentially introduce the required functional groups. A potential route is outlined below, starting from 3-fluoro-4-methylphenol.
Proposed Synthetic Route:
Ethoxylation: Williamson ether synthesis on 3-fluoro-4-methylphenol to yield 1-ethoxy-2-fluoro-4-methylbenzene.
Halogenation: Regioselective bromination or iodination of 1-ethoxy-2-fluoro-4-methylbenzene. The directing effects of the ethoxy (ortho, para) and methyl (ortho, para) groups would likely direct the halogen to the position ortho to the ethoxy group and meta to the methyl group, which is the desired C6 position relative to the ethoxy group (C2 in the final product numbering). However, careful control of reaction conditions would be necessary to achieve the desired regioselectivity for halogenation at the position that will become C1 of the final benzoic acid. A more likely scenario is halogenation at the position ortho to the strong activating ethoxy group.
Carboxylation: Conversion of the resulting aryl halide to an organometallic reagent (Grignard or organolithium) followed by carboxylation with carbon dioxide.
Example of a Sequential Halogenation and Substitution Route:
| Step | Reaction | Starting Material | Reagents | Intermediate/Product |
| 1 | Williamson Ether Synthesis | 3-Fluoro-4-methylphenol | NaH, C₂H₅I | 1-Ethoxy-2-fluoro-4-methylbenzene |
| 2 | Electrophilic Bromination | 1-Ethoxy-2-fluoro-4-methylbenzene | Br₂, FeBr₃ | 2-Bromo-1-ethoxy-3-fluoro-4-methylbenzene |
| 3 | Grignard Formation & Carboxylation | 2-Bromo-1-ethoxy-3-fluoro-4-methylbenzene | 1. Mg, THF2. CO₂3. H₃O⁺ | This compound |
Optimization and Alternative Routes:
The success of this route is highly dependent on the regioselectivity of the bromination step. Ortho-lithiation strategies could offer a more controlled introduction of the carboxyl group. For instance, directed ortho-metalation of 1-ethoxy-2-fluoro-4-methylbenzene, potentially directed by the ethoxy group, followed by quenching with carbon dioxide, could be a viable alternative.
Palladium-Catalyzed Cross-Coupling Reactions in Precursor Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of a precursor to this compound, the Suzuki-Miyaura cross-coupling reaction is a particularly powerful method. This reaction typically involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.
A plausible synthetic strategy could involve the coupling of a suitably substituted aryl halide with a boronic acid derivative to construct the carbon skeleton. For instance, a dihalotoluene derivative could be selectively coupled with an appropriate boronic acid to introduce the methyl group, or vice-versa. The choice of ligands for the palladium catalyst is crucial for the efficiency and selectivity of the reaction. Dialkylbiaryl phosphine ligands have demonstrated broad applicability in a variety of palladium-catalyzed cross-coupling reactions, enabling the use of a wide range of substrates, including aryl chlorides, and often proceeding under mild conditions.
The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reaction Parameters
| Parameter | Value |
|---|---|
| Aryl Halide | 2-Bromo-1-fluoro-3-methylbenzene |
| Boronic Acid | 4-ethoxycarbonylphenylboronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Toluene/Ethanol (B145695)/Water |
| Temperature | 80-100 °C |
| Yield | 85-95% |
Ortho-Directed Metalation and Functionalization Strategies
Ortho-directed metalation is a powerful technique for the regioselective functionalization of aromatic rings, guided by a directing group. The carboxylic acid group itself can act as a directing group for metalation at the ortho position. This strategy is highly relevant for the introduction of the ethoxy and fluoro groups at the C2 and C3 positions of the benzoic acid core.
The process typically involves the deprotonation of the position ortho to the directing group by a strong base, such as an organolithium reagent, to form a lithiated intermediate. This intermediate can then be quenched with a suitable electrophile to introduce the desired substituent. For the synthesis of this compound, a sequential ortho-directed metalation approach could be envisioned.
For example, starting with 4-methylbenzoic acid, a first ortho-lithiation followed by reaction with an electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide) could introduce the fluorine atom at the C3 position. A subsequent ortho-lithiation, now directed by both the carboxylic acid and the newly introduced fluorine, could be followed by quenching with an electrophilic source of the ethoxy group. The regioselectivity of these steps would be crucial and influenced by the nature of the directing groups and the reaction conditions. Ruthenium-catalyzed ortho-arylation reactions of benzoic acids have also been developed, offering an alternative to lithiation-based methods.
Table 2: Hypothetical Ortho-Directed Functionalization Sequence
| Step | Reagents | Position Functionalized |
|---|---|---|
| 1. Fluorination | 1. s-BuLi, TMEDA, THF, -78 °C; 2. NFSI | C3 |
| 2. Ethoxylation | 1. n-BuLi, THF, -78 °C; 2. Diethyl peroxide | C2 |
Novel Synthetic Methodologies
Recent advances in synthetic chemistry offer more direct and sustainable approaches for the synthesis of complex molecules like this compound.
C-H Activation for Direct Functionalization
C-H activation has emerged as a step-economical and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. For the synthesis of this compound, transition-metal-catalyzed C-H activation could potentially be used to directly install the ethoxy and fluoro groups onto a 4-methylbenzoic acid backbone.
The carboxylate group can serve as an effective directing group for ortho-C-H activation. Various transition metals, including palladium, rhodium, and ruthenium, have been shown to catalyze the C-H functionalization of benzoic acids. For instance, a ruthenium-catalyzed ortho-C-H alkylation of benzoic acids with allyl alcohols has been reported. While direct C-H ethoxylation and fluorination of benzoic acids are challenging, ongoing research in this area may provide viable synthetic routes in the future. Palladium(II)-catalyzed meta-C-H functionalization of benzoic acid derivatives has also been achieved using a directing template, showcasing the potential for regioselective C-H activation at positions other than ortho.
Photocatalytic and Electrosynthetic Approaches
Photocatalysis and electrosynthesis represent green and sustainable alternatives to traditional synthetic methods, often proceeding under mild conditions without the need for harsh reagents. These methods can be applied to various transformations, including carboxylation and functionalization of aromatic rings.
For instance, the electrosynthesis of benzoic acid from toluene has been demonstrated using a solar thermal electrochemical process (STEP), which is driven by solar energy. Furthermore, photocatalytic methods have been developed for the upcycling of polystyrene to benzoic acid, highlighting the potential of light-driven reactions in aromatic acid synthesis. Electrophotocatalysis, which combines light and electricity, offers a powerful tool for potent yet selective redox reactions. A two-step method for the synthesis of benzoic acid derivatives from aryl iodides and electrochemically reduced CO2 has also been developed. These novel approaches could potentially be adapted for the synthesis of functionalized benzoic acids like the target molecule.
Enzymatic Synthesis and Biocatalysis
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach to organic synthesis. Enzymes can operate under mild conditions in aqueous media, often with high enantioselectivity and regioselectivity.
For the synthesis of aromatic compounds, microbial biocatalysts can be engineered to produce a variety of functionalized aromatics from renewable feedstocks like D-glucose. Aromatic dioxygenases are enzymes that can catalyze the oxidation of aromatic compounds to produce chiral precursors that can be used in synthesis. While a direct enzymatic synthesis of this compound is not established, biocatalysis could be employed in the synthesis of key precursors. For example, an enzyme could be used for the selective hydroxylation of a toluene derivative, which could then be chemically converted to the final product. Photoenzyme-catalyzed coupling reactions have also been developed, expanding the scope of biocatalysis to include non-natural transformations.
Green Chemistry Principles in Synthesis
The synthesis of fine chemicals and pharmaceuticals is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency.
In the context of synthesizing this compound, several green chemistry principles can be applied:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. C-H activation and enzymatic reactions are often highly atom-economical.
Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones minimizes waste. Palladium-catalyzed cross-coupling and C-H activation are excellent examples.
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, bio-based solvents, or supercritical CO₂.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Photocatalytic and enzymatic reactions often meet this criterion.
Renewable Feedstocks: Utilizing renewable starting materials, such as those derived from biomass, is a key aspect of sustainable chemistry. Biocatalytic routes from glucose are a prime example.
The pharmaceutical industry has a relatively high E-factor (mass ratio of waste to product), making the adoption of green chemistry principles particularly important. By integrating strategies like flow chemistry, continuous processing, and biocatalysis, the synthesis of molecules like this compound can be made more sustainable and environmentally friendly.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 2-Bromo-1-fluoro-3-methylbenzene |
| 4-ethoxycarbonylphenylboronic acid |
| 4-methylbenzoic acid |
| N-fluorobenzenesulfonimide |
| Diethyl peroxide |
| Toluene |
Solvent Selection and Green Reaction Media
The choice of solvent is a critical factor in the environmental impact of a chemical process. neuroquantology.comgarph.co.uk Traditional organic solvents are often volatile, flammable, and toxic, contributing to air pollution and posing health risks. nih.gov Green chemistry principles advocate for the use of more benign alternatives. organic-chemistry.org
Water is considered an ideal green solvent due to its non-toxicity, abundance, and safety profile. neuroquantology.comcas.org Recent research has demonstrated that many organic reactions can be effectively carried out in aqueous media, sometimes with enhanced reaction rates and selectivity. cas.org For the synthesis of benzoic acid derivatives, water could potentially be used in reactions such as hydrolysis or in certain catalytic steps. mdpi.com
Other green solvent alternatives include:
Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. neuroquantology.comorganic-chemistry.org They can be tailored to dissolve a wide range of reactants and catalysts. neuroquantology.com
Supercritical Fluids: Supercritical CO2, for instance, is a non-toxic and non-flammable solvent that can be easily removed from the reaction mixture by reducing pressure. organic-chemistry.org
Bio-solvents: Derived from renewable resources like plants, these solvents are often biodegradable and have a lower environmental footprint. neuroquantology.com Examples include ethanol and glycerol. neuroquantology.com
The selection of a green solvent would depend on the specific reaction conditions required for the synthesis of this compound, including reactant solubility and catalyst compatibility.
Atom Economy and Waste Minimization in Synthetic Processes
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comwikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.comwikipedia.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of waste. ispe.orginstituteofsustainabilitystudies.com
In the context of synthesizing a complex molecule like this compound, achieving high atom economy would involve:
Designing synthetic routes that maximize the incorporation of all starting material atoms into the final structure. instituteofsustainabilitystudies.com
Favoring addition reactions over substitution or elimination reactions, which inherently generate byproducts.
Minimizing the use of protecting groups, as their introduction and removal add steps and generate waste.
Poor atom economy is common in the synthesis of fine chemicals and pharmaceuticals, where complex structures often necessitate multi-step syntheses with stoichiometric reagents. primescholars.comwikipedia.org Optimizing synthetic routes to improve atom economy is a key goal in sustainable chemistry. ispe.org
| Reaction Type | General Atom Economy | Example |
| Addition | High (often 100%) | Diels-Alder Reaction |
| Rearrangement | High (often 100%) | Claisen Rearrangement |
| Substitution | Moderate to Low | Williamson Ether Synthesis |
| Elimination | Low | Dehydration of an Alcohol |
This table provides a general comparison of the atom economy for different reaction types.
Development of Catalytic Systems for Enhanced Sustainability
Catalysis is a fundamental pillar of green chemistry, as catalysts can significantly enhance the efficiency and sustainability of chemical processes. organic-chemistry.org Catalytic reactions are preferable to stoichiometric ones because they:
Reduce the amount of reagents needed , as the catalyst is regenerated and can be used in small quantities. organic-chemistry.org
Can lead to higher selectivity , minimizing the formation of byproducts and simplifying purification processes.
Often allow for milder reaction conditions , reducing energy consumption.
For the synthesis of aromatic compounds like this compound, various catalytic systems could be employed. Electrophilic aromatic substitution reactions, which are fundamental to the synthesis of substituted benzenes, often rely on catalysts. byjus.comwikipedia.orgmasterorganicchemistry.com For instance, Friedel-Crafts acylation and alkylation reactions typically use Lewis acid catalysts like aluminum trichloride. wikipedia.orgmsu.edu
The development of more sustainable catalytic systems focuses on:
Replacing hazardous catalysts with more environmentally benign alternatives. For example, using solid acid catalysts that can be easily separated and reused. garph.co.uk
Developing biocatalysts (enzymes) that operate under mild conditions in aqueous media and exhibit high selectivity. ispe.org
Utilizing transition metal catalysts that can efficiently facilitate a wide range of transformations with high atom economy.
Chemical Reactivity and Reaction Mechanisms
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, reduction, and conversion to acyl halides. The presence of ortho (ethoxy) and meta (fluoro) substituents relative to the carboxyl group introduces steric hindrance and electronic modifications that can affect the rates and outcomes of these reactions.
Esterification Dynamics and Equilibrium Studies
The esterification of 2-Ethoxy-3-fluoro-4-methylbenzoic acid, typically achieved through Fischer esterification with an alcohol in the presence of an acid catalyst, is subject to significant steric hindrance. The ethoxy group at the ortho position sterically impedes the approach of the alcohol nucleophile to the carbonyl carbon. This steric effect is known to decrease the rate of esterification.
Table 1: Representative Yields for the Esterification of Sterically Hindered Benzoic Acids
| Carboxylic Acid | Alcohol | Catalyst | Yield (%) |
| 2-Methylbenzoic acid | Methanol | H₂SO₄ | Moderate |
| 2,6-Dimethylbenzoic acid | Methanol | H₂SO₄ | Low |
| 2-Ethoxybenzoic acid | Ethanol (B145695) | HCl | Moderate to High |
This table presents illustrative data based on general knowledge of esterification reactions for sterically hindered benzoic acids to provide a comparative context.
Amidation and Peptide Coupling Chemistry
The formation of amides from this compound involves its reaction with an amine. Due to the relatively low reactivity of amines with carboxylic acids under neutral conditions, coupling agents are typically employed to activate the carboxyl group. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.govmasterorganicchemistry.com The reaction proceeds through the formation of a more reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. nih.gov
The steric hindrance from the ortho-ethoxy group can also influence the rate of amidation. However, the use of potent coupling agents can often overcome this steric barrier to provide good yields of the corresponding amide. nih.gov This methodology is central to peptide synthesis, where the carboxylic acid of one amino acid is coupled with the amino group of another.
Table 2: Typical Yields for Amidation of Substituted Benzoic Acids using EDC/HOBt
| Benzoic Acid Derivative | Amine | Yield (%) |
| Benzoic acid | Benzylamine | >90 |
| 4-Nitrobenzoic acid | Aniline | 70-85 |
| 2-Chlorobenzoic acid | Cyclohexylamine | 80-95 |
| 2,6-Dimethylbenzoic acid | Benzylamine | Moderate |
This table provides representative yields for amidation reactions of various substituted benzoic acids to illustrate the efficiency of the EDC/HOBt coupling methodology. luxembourg-bio.comcommonorganicchemistry.comrsc.org
Reduction to Alcohol and Aldehyde Derivatives
The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, readily converting the carboxylic acid to the corresponding benzyl (B1604629) alcohol derivative, (2-ethoxy-3-fluoro-4-methyl)phenyl)methanol. doubtnut.commasterorganicchemistry.comtestbook.comdoubtnut.comlibretexts.org The reaction typically proceeds in an anhydrous ether solvent, followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol. testbook.com
The reduction of a carboxylic acid to an aldehyde is a more delicate transformation, as aldehydes are themselves susceptible to further reduction to the alcohol. Direct reduction is challenging, but it can be achieved indirectly. rsc.org One common method involves first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an ester, which can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminum hydride (DIBAL-H) at low temperatures. rsc.org
Table 3: Illustrative Yields for the Reduction of Benzoic Acid Derivatives
| Substrate | Reducing Agent | Product | Yield (%) |
| Benzoic acid | LiAlH₄ | Benzyl alcohol | >90 |
| 4-Methoxybenzoic acid | LiAlH₄ | (4-Methoxyphenyl)methanol | High |
| Benzoyl chloride | LiAlH(O-t-Bu)₃ | Benzaldehyde | Good |
| Methyl benzoate | DIBAL-H | Benzaldehyde | Good |
This table illustrates typical outcomes for the reduction of benzoic acid and its derivatives using common laboratory reagents.
Acyl Halide Formation and Subsequent Reactivity
This compound can be converted to its corresponding acyl halide, most commonly the acyl chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org This reaction replaces the hydroxyl group of the carboxylic acid with a chlorine atom, significantly increasing the electrophilicity of the carbonyl carbon.
The resulting 2-ethoxy-3-fluoro-4-methylbenzoyl chloride is a reactive intermediate that can readily undergo nucleophilic acyl substitution reactions with a wide range of nucleophiles. It can react with alcohols to form esters, with amines to form amides, and can be used in Friedel-Crafts acylation reactions to introduce the acyl group onto another aromatic ring. masterorganicchemistry.combyjus.comorganic-chemistry.orgucalgary.causask.ca The reactivity of substituted benzoyl chlorides is influenced by the electronic nature of the ring substituents.
Aromatic Ring Reactivity
The substituents on the benzene (B151609) ring of this compound dictate the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The interplay of their activating/deactivating and directing effects determines the position of attack by an incoming electrophile.
Electrophilic Aromatic Substitution Patterns
To predict the outcome of an electrophilic aromatic substitution on this compound, the directing effects of each substituent must be considered:
-OCH₂CH₃ (Ethoxy group): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.
-F (Fluoro group): Halogens are deactivating groups due to their strong inductive electron withdrawal, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate for ortho and para attack.
-CH₃ (Methyl group): This is a weakly activating group and an ortho, para-director due to positive hyperconjugation and weak inductive effects.
-COOH (Carboxylic acid group): This is a deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects. youtube.comembibe.com
The positions on the ring available for substitution are C5 and C6. The directing effects of the existing substituents on these positions are as follows:
Position C5: This position is para to the ethoxy group, meta to the fluoro group, ortho to the methyl group, and meta to the carboxylic acid group.
Position C6: This position is meta to the ethoxy group, ortho to the fluoro group, meta to the methyl group, and ortho to the carboxylic acid group.
Considering the combined effects, the ethoxy group strongly activates the para position (C5). The methyl group also activates its ortho position (C5). The fluoro group, being an ortho, para-director, will direct to C6 (ortho) and C2 (para, already substituted). The carboxylic acid group directs meta, which corresponds to position C5.
The powerful activating and para-directing effect of the ethoxy group is likely to be the dominant influence. Therefore, electrophilic attack is most likely to occur at the C5 position . This is reinforced by the activating effect of the methyl group at the same position and the meta-directing effect of the carboxyl group. While the fluoro group directs to C6, this position is deactivated by the meta relationship to the strongly activating ethoxy group and the ortho relationship to the deactivating carboxyl group.
For example, in a halogenation reaction, such as bromination in the presence of a Lewis acid catalyst, the bromine would be expected to substitute at the C5 position to yield 5-bromo-2-ethoxy-3-fluoro-4-methylbenzoic acid. youtube.commasterorganicchemistry.commt.com Similarly, nitration would be expected to yield 2-ethoxy-3-fluoro-4-methyl-5-nitrobenzoic acid. rsc.orguomustansiriyah.edu.iqgoogle.com
Table 4: Summary of Substituent Directing Effects on this compound
| Substituent | Position | Electronic Effect | Directing Influence |
| -OCH₂CH₃ | C2 | Activating (strong) | ortho, para |
| -F | C3 | Deactivating (weak) | ortho, para |
| -CH₃ | C4 | Activating (weak) | ortho, para |
| -COOH | C1 | Deactivating (strong) | meta |
Influence of Substituents on Reactivity
The reactivity of the aromatic ring and its substituents is dictated by a combination of inductive and resonance effects.
Fluoro Group (-F): Positioned at C-3, the fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect). It also has a weak electron-donating resonance effect (+R effect). For halogens, the inductive effect generally outweighs the resonance effect, making it a deactivating group in electrophilic aromatic substitution.
Methyl Group (-CH₃): At the C-4 position, the methyl group is a weak electron-donating group through both induction (+I effect) and hyperconjugation.
The collective electronic influence on the ring is a complex interplay of these effects. The table below summarizes the Hammett constants (σ), which quantify the electronic effect of substituents.
| Substituent | σ_meta | σ_para | Dominant Effect |
| -OCH₂CH₃ | +0.10 | -0.24 | +R > -I |
| -F | +0.34 | +0.06 | -I > +R |
| -CH₃ | -0.07 | -0.17 | +I, Hyperconjugation |
| -COOH | +0.37 | +0.45 | -I, -R |
| Data is for the respective substituents on a benzene ring and serves as a general guide. |
Steric hindrance plays a crucial role in directing the regioselectivity of reactions involving this compound.
The ethoxy group at the C-2 position and the carboxylic acid group at the C-1 position create significant steric bulk around the C-1, C-2, and C-6 positions. This steric crowding can hinder the approach of reagents to these sites. For instance, in reactions involving the carboxylic acid group, such as esterification, the ortho-ethoxy group can slow down the reaction rate.
The methyl group at C-4 is relatively less sterically demanding.
The fluoro group at C-3 is small and exerts a minimal steric effect.
This steric arrangement will influence the regioselectivity of reactions. For example, in a potential electrophilic aromatic substitution (though disfavored by the deactivating carboxylic acid group), an incoming electrophile would likely be directed to the less hindered C-5 position, which is also activated by the ethoxy group (para) and the methyl group (ortho).
Mechanistic Investigations of Key Reactions
The outcome of a chemical reaction can be under either kinetic or thermodynamic control. jackwestin.comwikipedia.orglibretexts.orglibretexts.orgpressbooks.pub
Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed fastest, i.e., the one with the lowest activation energy. libretexts.org
Thermodynamic Control: At higher temperatures or longer reaction times, where the reaction is reversible, the major product is the most stable one, i.e., the one with the lowest Gibbs free energy. wikipedia.org
For nucleophilic aromatic substitution on this compound, the reaction is likely to be under kinetic control, as the high energy of the Meisenheimer intermediate makes the first step (addition of the nucleophile) largely irreversible under typical conditions. The rate would be highly sensitive to the stability of this intermediate.
For radical bromination at the benzylic position, the reaction is generally not reversible under standard conditions, and thus the product distribution is kinetically controlled. The selectivity for benzylic substitution over aromatic substitution is a kinetic phenomenon.
In reactions like esterification of the carboxylic acid, the reaction is typically reversible and can reach equilibrium. Therefore, the yield of the ester will be determined by the thermodynamic equilibrium constant, which can be influenced by factors such as the removal of water. The rate at which this equilibrium is reached (kinetics) will be affected by the steric hindrance from the ortho-ethoxy group.
The following table provides estimated bond dissociation energies (BDEs), which are relevant for understanding the thermodynamics of radical reactions.
| Bond | Bond Dissociation Energy (kcal/mol) |
| C₆H₅CH₂-H | ~88 |
| C-F (aromatic) | ~124 |
| C-Br (benzylic) | ~55 |
| H-Br | 87.5 |
| Br-Br | 46.1 |
| These are general values and can vary based on the specific molecular structure. |
Transition State Analysis and Reaction Pathway Elucidation
A comprehensive search of scientific literature and chemical databases did not yield specific studies focused on the transition state analysis or reaction pathway elucidation of this compound. While general principles of chemical reactivity for benzoic acid derivatives are well-established, detailed computational or experimental investigations into the specific reaction mechanisms and transition states for this particular compound are not publicly available at this time.
Research on structurally related molecules, such as other fluorinated and alkyl-substituted benzoic acids, can provide some foundational understanding. For instance, studies on molecules like 2-Fluoro-4-methylbenzoic acid and 3-Fluoro-4-methylbenzoic acid have primarily focused on their synthesis. guidechem.comgoogle.comsigmaaldrich.combldpharm.combldpharm.com The reactivity of benzoic acids is largely characterized by reactions of the carboxylic acid group, such as esterification and amide formation, and electrophilic aromatic substitution on the benzene ring. guidechem.com The presence and position of the ethoxy, fluoro, and methyl substituents on the aromatic ring of this compound would be expected to influence its electronic properties and steric environment, thereby affecting reaction rates and regioselectivity. However, without specific studies, any discussion of its reaction pathways and transition states would be purely speculative.
The elucidation of reaction pathways and the analysis of transition states typically involve a combination of experimental kinetic studies and computational modeling. medium.com Techniques like stopped-flow spectroscopy can be used to measure reaction rates, while computational methods such as Density Functional Theory (DFT) are employed to model reaction coordinates, locate transition state structures, and calculate activation energies. medium.com Such analyses provide critical insights into the step-by-step process of a chemical transformation, including the geometry and energy of the highest-energy point along the reaction coordinate—the transition state.
Future research employing these methodologies would be necessary to map the specific reaction pathways of this compound and to characterize its transition states for various reactions.
Derivatization and Analog Development
Synthesis of Ester Analogues
The carboxylic acid moiety of 2-Ethoxy-3-fluoro-4-methylbenzoic acid is a prime site for derivatization, particularly through esterification, to produce various ester analogs.
A fundamental method for converting carboxylic acids into esters is the Fischer-Speier esterification, commonly known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol. masterorganicchemistry.com For this compound, this process can be employed with a range of simple and complex alcohols to yield the corresponding esters. The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in large excess as the solvent. masterorganicchemistry.commasterorganicchemistry.com Common acid catalysts for this reaction include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com
The general reaction is as follows: this compound + R-OH (Alcohol) ⇌ 2-Ethoxy-3-fluoro-4-methylbenzoate Ester + H₂O
The synthesis of a related compound, 4-(methoxycarbonyl)-2-fluorobenzoic acid, demonstrates the feasibility of esterifying fluorinated benzoic acid derivatives. nih.govresearchgate.net
Table 1: Potential Ester Analogs from Fischer Esterification
| Alcohol (R-OH) | Product Name |
|---|---|
| Methanol | Methyl 2-ethoxy-3-fluoro-4-methylbenzoate |
| Ethanol (B145695) | Ethyl 2-ethoxy-3-fluoro-4-methylbenzoate |
| Propan-1-ol | Propyl 2-ethoxy-3-fluoro-4-methylbenzoate |
| Butan-1-ol | Butyl 2-ethoxy-3-fluoro-4-methylbenzoate |
This interactive table showcases the expected ester products from the reaction of this compound with various alcohols.
The esters derived from this compound are subject to further chemical transformations. The Fischer esterification process is reversible, meaning the esters can undergo hydrolysis back to the carboxylic acid when treated with excess water in the presence of an acid catalyst. masterorganicchemistry.com
Furthermore, these esters can participate in transesterification reactions. In this process, the alkoxy (-OR) group of the ester is exchanged with the alkoxy group of a different alcohol. This reaction is also typically acid- or base-catalyzed and is driven to completion by using a large excess of the new alcohol or by removing the displaced alcohol from the reaction mixture.
General Transesterification Reaction: Methyl 2-ethoxy-3-fluoro-4-methylbenzoate + R'-OH ⇌ R' 2-ethoxy-3-fluoro-4-methylbenzoate + Methanol
Formation of Amide and Hydrazide Derivatives
The carboxylic acid functional group can be converted into amides and related derivatives, which are significant in many areas of chemistry.
A common route to synthesizing amides from carboxylic acids involves a two-step process. First, the carboxylic acid is activated by converting it into a more reactive derivative, such as an acid chloride. libretexts.org This is typically achieved by treating this compound with thionyl chloride (SOCl₂). libretexts.orgnih.gov
Step 1: this compound + SOCl₂ → 2-Ethoxy-3-fluoro-4-methylbenzoyl chloride + SO₂ + HCl
The resulting acid chloride is highly reactive and can readily undergo nucleophilic acyl substitution with primary, secondary, or tertiary amines to form the corresponding amides. researchgate.net
Step 2: 2-Ethoxy-3-fluoro-4-methylbenzoyl chloride + Amine → 2-Ethoxy-3-fluoro-4-methylbenzamide Derivative + HCl
Table 2: Synthesis of Amide Derivatives
| Reactant Amine | Amine Type | Product |
|---|---|---|
| Ammonia (NH₃) | Primary | 2-Ethoxy-3-fluoro-4-methylbenzamide (Primary Amide) |
| Ethylamine (CH₃CH₂NH₂) | Primary | N-Ethyl-2-ethoxy-3-fluoro-4-methylbenzamide (Secondary Amide) |
| Diethylamine ((CH₃CH₂)₂NH) | Secondary | N,N-Diethyl-2-ethoxy-3-fluoro-4-methylbenzamide (Tertiary Amide) |
This interactive table illustrates the formation of different amide types from the activated carboxylic acid.
Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. The synthesis of hydrazones from a carboxylic acid like this compound is a two-step process. nih.gov
First, the corresponding hydrazide must be prepared. This is typically done by reacting an ester derivative of the carboxylic acid (e.g., methyl 2-ethoxy-3-fluoro-4-methylbenzoate) with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.govmdpi.com
Step 1 (Hydrazide Formation): Methyl 2-ethoxy-3-fluoro-4-methylbenzoate + N₂H₄·H₂O → 2-Ethoxy-3-fluoro-4-methylbenzohydrazide + CH₃OH + H₂O
Second, the resulting hydrazide is condensed with an appropriate aldehyde or ketone, often with acid catalysis, to form the final hydrazone derivative. nih.govmdpi.com This reaction is a condensation reaction where a molecule of water is eliminated. ncert.nic.in
Step 2 (Hydrazone Formation): 2-Ethoxy-3-fluoro-4-methylbenzohydrazide + RCHO (Aldehyde) → N'-[(E)-arylmethylidene]-2-ethoxy-3-fluoro-4-methylbenzohydrazide (Hydrazone) + H₂O
This methodology allows for the creation of a large library of hydrazone compounds by varying the aldehyde or ketone used in the condensation step. nih.gov
Table 3: Examples of Hydrazone Synthesis
| Aldehyde Reactant | Resulting Hydrazone Product |
|---|---|
| Benzaldehyde | N'-Benzylidene-2-ethoxy-3-fluoro-4-methylbenzohydrazide |
| 4-Hydroxybenzaldehyde | N'-(4-Hydroxybenzylidene)-2-ethoxy-3-fluoro-4-methylbenzohydrazide |
This interactive table shows potential hydrazone derivatives formed from 2-Ethoxy-3-fluoro-4-methylbenzohydrazide and various aldehydes.
Modification of the Aromatic Ring System
Beyond derivatizing the carboxyl group, the aromatic ring of this compound itself can be chemically modified. The substitution pattern on the ring—containing an ethoxy, a fluoro, a methyl, and a carboxylic acid group—governs the regioselectivity of further reactions, primarily electrophilic aromatic substitution.
The directing effects of the existing substituents are as follows:
-OCH₂CH₃ (Ethoxy): Strongly activating, ortho, para-directing.
-CH₃ (Methyl): Activating, ortho, para-directing.
-F (Fluoro): Deactivating, ortho, para-directing (due to competing inductive withdrawal and resonance donation effects).
-COOH (Carboxylic Acid): Deactivating, meta-directing. ncert.nic.in
The single available position for substitution on the ring is at carbon-6. The outcome of an electrophilic substitution reaction will depend on the interplay of these directing effects and the reaction conditions. The powerful ortho, para-directing influence of the ethoxy group at position 2 and the methyl group at position 4, along with the fluoro group at position 3, would strongly favor substitution at the C6 position. The deactivating, meta-directing carboxyl group at C1 would also direct an incoming electrophile to a position meta to it, which includes the C5 and C3 positions (already substituted) but not C6. Therefore, the activating groups are likely to dominate, directing substitution to the only open site, C6.
Potential electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) could introduce a nitro (-NO₂) group at the C6 position.
Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ could install a bromine atom at the C6 position.
Friedel-Crafts Acylation: Introducing an acyl group (-COR) using an acid chloride (RCOCl) and a Lewis acid catalyst like AlCl₃ would also be directed to the C6 position.
These modifications to the aromatic core would yield a new series of benzoic acid derivatives with altered electronic and steric properties.
Utilization as a Versatile Synthetic Intermediate
The combination of functional groups on this compound makes it a promising building block for more complex molecules, including polycyclic aromatic compounds and other specialty chemicals.
Substituted benzoic acids are foundational materials in the construction of polycyclic aromatic hydrocarbons (PAHs). One-pot methods involving alkylation, cyclodehydration, and aromatization can be used to synthesize complex fluorene (B118485) derivatives from appropriate precursors. ncert.nic.in In such syntheses, a substituted benzoic acid derivative could be strategically employed to introduce specific functionalities into the final polycyclic system. The presence of the fluoro and ethoxy groups on this compound could be leveraged to fine-tune the electronic properties of the resulting PAHs, which is critical for applications in materials science and electronics.
The general synthetic approach often involves the creation of new carbon-carbon bonds to fuse additional aromatic rings onto the initial benzoic acid structure. The specific reaction pathways would depend on the target polycyclic structure and the activation of the benzoic acid derivative.
The term "specialty chemicals" encompasses a wide range of high-value products, including pharmaceuticals, agrochemicals, and materials for electronics. Fluorinated organic compounds, in particular, are of significant interest due to the unique properties conferred by the fluorine atom. This compound serves as a scaffold that can be elaborated into more complex target molecules.
The carboxylic acid can be converted into a variety of other functional groups, as detailed in the derivatization section, which can then participate in further synthetic transformations. For example, the corresponding acid chloride could be used in Friedel-Crafts acylation reactions to attach the molecule to another aromatic system. The molecule could also be a precursor to fluorinated dyes, polymers, or liquid crystals, where the specific substitution pattern influences the material's properties.
Advanced Spectroscopic Analysis for Structural Elucidation and Electronic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For a molecule like 2-Ethoxy-3-fluoro-4-methylbenzoic acid, ¹H, ¹³C, and ¹⁹F NMR would provide a wealth of information.
High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Chemical Shift Analysis
High-resolution 1D NMR spectra provide critical information about the chemical environment of each unique nucleus.
¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. For instance, one would expect to see distinct signals for the ethoxy group's methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, the aromatic protons, the methyl group on the ring, and the acidic proton of the carboxylic acid. The chemical shifts (δ) are influenced by the electron-withdrawing or -donating effects of the substituents (ethoxy, fluoro, methyl, and carboxyl groups).
¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents, providing insight into the electron distribution within the benzene (B151609) ring. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift.
¹⁹F NMR: As fluorine has a 100% natural abundance of the NMR-active ¹⁹F isotope, this technique is highly sensitive. bldpharm.com A single signal would be expected for the fluorine atom in this compound. Its chemical shift would be indicative of its electronic environment, and couplings to nearby protons (H-F coupling) would be observable in both the ¹H and ¹⁹F spectra, aiding in signal assignment. For example, studies on fluorobenzoic acids show that the ¹⁹F chemical shift is sensitive to the position of the fluorine atom and the ionization state of the carboxyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Functional Groups in a Substituted Benzoic Acid (Note: These are general, illustrative ranges and not specific data for the target compound.)
| Functional Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (Predicted) |
| Carboxylic Acid | ¹H | 10.0 - 13.0 | Singlet |
| Aromatic Ring | ¹H | 6.5 - 8.0 | Doublet, Triplet, or Multiplet |
| Ethoxy (-OCH₂CH₃) | ¹H | 3.5 - 4.5 | Quartet |
| Ethoxy (-OCH₂CH₃) | ¹H | 1.0 - 1.5 | Triplet |
| Methyl (Aromatic) | ¹H | 2.0 - 2.5 | Singlet |
| Carbonyl (C=O) | ¹³C | 165 - 185 | - |
| Aromatic Ring | ¹³C | 110 - 160 | - |
| Ethoxy (-OCH₂) | ¹³C | 60 - 70 | - |
| Methyl (Aromatic) | ¹³C | 15 - 25 | - |
| Ethoxy (-CH₃) | ¹³C | 10 - 20 | - |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Conformation
2D NMR experiments are essential for unambiguously assigning the signals from 1D spectra and determining the spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For the target molecule, it would confirm the connectivity between the methylene and methyl protons of the ethoxy group and show couplings between adjacent aromatic protons.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign which proton signal corresponds to which carbon signal, for example, linking the aromatic proton signals to their respective carbon atoms in the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the preferred conformation. For example, NOESY could show through-space interactions between the ethoxy protons and the aromatic proton at position 6, or between the ring's methyl protons and the aromatic proton at position 5, providing clues about the orientation of the substituents.
Variable Temperature NMR for Rotational Barriers and Dynamic Processes
The substituents on the benzene ring, particularly the ethoxy and carboxylic acid groups, may exhibit restricted rotation at room temperature. Variable temperature (VT) NMR studies can be used to investigate these dynamic processes. By recording NMR spectra at different temperatures, one can observe changes in the line shapes of the signals. At low temperatures, where rotation is slow on the NMR timescale, separate signals for different conformers might be visible. As the temperature increases, these signals broaden and eventually coalesce into a single averaged signal. The temperature at which coalescence occurs can be used to calculate the energy barrier for the rotational process.
Vibrational Spectroscopy (FT-IR and Raman)
Characteristic Group Frequencies and Band Assignments
The FT-IR and Raman spectra would display characteristic absorption bands corresponding to the various functional groups in this compound.
Carboxylic Acid Group: A very broad O-H stretching band would be expected in the FT-IR spectrum, typically in the range of 2500-3300 cm⁻¹. The C=O stretching vibration would give rise to a strong, sharp band around 1700 cm⁻¹.
Aromatic Ring: C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring would cause several bands in the 1450-1600 cm⁻¹ region.
Ethoxy Group: C-O stretching bands would be visible, typically in the 1000-1300 cm⁻¹ region.
C-F Bond: The carbon-fluorine stretch would result in a strong absorption in the fingerprint region, generally between 1000 and 1400 cm⁻¹.
Table 2: Predicted Characteristic Vibrational Frequencies (Note: These are general, illustrative ranges and not specific data for the target compound.)
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Carboxylic Acid | C=O Stretch | 1680 - 1720 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| C-F Bond | C-F Stretch | 1000 - 1400 |
| C-O Bond | C-O Stretch | 1000 - 1300 |
Conformational Analysis via Vibrational Modes
The precise frequencies of vibrational modes, especially in the fingerprint region (below 1500 cm⁻¹), are sensitive to the molecule's conformation. In substituted benzoic acids, the orientation of the carboxylic acid group relative to the plane of the benzene ring can influence the vibrational spectra. Similarly, the conformation of the ethoxy group can affect the C-O and C-C stretching and bending modes. By comparing the experimental FT-IR and Raman spectra with theoretical spectra calculated for different possible conformers (using methods like Density Functional Theory), it is often possible to determine the most stable conformation of the molecule in the solid state or in solution.
Intermolecular Interaction Manifestations in Spectra
The intermolecular interactions of this compound, particularly in the solid state, are expected to be dominated by hydrogen bonding between the carboxylic acid moieties. This interaction is a common feature in benzoic acid derivatives and leads to the formation of centrosymmetric dimers. In these dimers, the hydroxyl group of one molecule forms a strong O-H···O=C hydrogen bond with the carbonyl oxygen of a neighboring molecule. researchgate.netresearchgate.net
A study on the closely related compound, 3-fluoro-4-methylbenzoic acid, revealed that pairs of molecules are linked via O-H···O hydrogen bonding to form dimers. researchgate.netresearchgate.net The O···O distance in these dimers was found to be approximately 2.612 Å, with an O-H···O angle of 176°, indicative of strong hydrogen bonding. researchgate.net It is anticipated that this compound would exhibit a similar dimeric structure.
These strong hydrogen bonds have a significant impact on the vibrational spectra of the compound. In Infrared (IR) spectroscopy, the O-H stretching vibration of the carboxylic acid group, which typically appears as a sharp band around 3500-3700 cm⁻¹ for a free monomer, becomes a very broad and intense absorption band in the region of 3300-2500 cm⁻¹. This broadening is a hallmark of strong hydrogen bonding. Concurrently, the C=O stretching vibration of the carboxyl group is expected to show a shift in its absorption frequency.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Chromophore Analysis
The UV-Vis absorption spectrum of this compound is dictated by the electronic transitions within its chromophore, which is the substituted benzene ring. The benzene ring itself exhibits characteristic π → π* transitions. The presence of the carboxyl, ethoxy, fluoro, and methyl substituents on the benzene ring will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax).
Substituted benzoic acids typically display two main absorption bands in the UV region. researchgate.net For benzoic acid in a non-polar solvent, these are often referred to as the E2-band (around 230 nm) and the B-band (around 270-280 nm), which arises from the π → π* transitions of the benzene ring. The substituents on the ring can cause shifts in these bands.
Carboxyl Group (-COOH): This group extends the conjugation of the π-system.
Ethoxy Group (-OCH2CH3): As an auxochrome with lone pairs of electrons on the oxygen, it can donate electron density to the ring (a +R effect), which typically leads to a bathochromic (red) shift of the absorption bands.
Methyl Group (-CH3): This group has a weak electron-donating effect (+I effect), which generally causes a small bathochromic shift.
Given the combination of these substituents, it is expected that the primary absorption bands of this compound will be red-shifted compared to unsubstituted benzoic acid.
Solvent Effects on Electronic Spectra
The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of this compound. ijcce.ac.irresearchgate.netslideshare.netslideshare.netyoutube.com This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of the molecule.
For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift, as the more polar excited state is stabilized to a greater extent than the ground state. Conversely, for n → π* transitions, an increase in solvent polarity often results in a hypsochromic (blue) shift. This is because the non-bonding electrons are stabilized by hydrogen bonding with polar protic solvents, which increases the energy required for the transition. ijcce.ac.ir
In the case of this compound, the absorption bands are primarily due to π → π* transitions. Therefore, a shift to longer wavelengths (bathochromic shift) would be expected as the polarity of the solvent increases. For example, changing the solvent from a non-polar one like hexane (B92381) to a polar one like ethanol (B145695) would likely result in a red shift of the λmax. Studies on other substituted benzoic acids and related compounds have demonstrated such solvent-dependent shifts. researchgate.netbiointerfaceresearch.comnih.govresearchgate.netnih.govresearchgate.netacs.org
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the chemical formula C₁₀H₁₁FO₃, the expected monoisotopic mass can be calculated.
Based on the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁹F = 18.998403, ¹⁶O = 15.994915), the theoretical monoisotopic mass of the neutral molecule is approximately 198.0692 Da. HRMS analysis would be expected to yield a measured mass very close to this value, typically within a few parts per million (ppm), thus confirming the elemental formula.
Table 1: Predicted HRMS Data for [M+H]⁺ of this compound
| Adduct | Formula | Predicted m/z (Da) |
|---|
This table is predictive and based on theoretical calculations.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies
Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the fragmentation pattern will be influenced by the different functional groups.
The fragmentation of benzoic acids upon electron ionization typically follows characteristic pathways. libretexts.orgpharmacy180.commiamioh.edu Common fragmentation patterns for substituted benzoic acids include:
Loss of the hydroxyl radical (-•OH): This results in the formation of an acylium ion [M - 17]⁺.
Loss of the carboxyl group (-COOH): This leads to the formation of the substituted phenyl cation [M - 45]⁺.
Decarboxylation (-CO₂): Loss of carbon dioxide can occur, particularly in certain ortho-substituted benzoic acids.
Cleavage of the ethoxy group: Fragmentation of the ethoxy group can occur through the loss of an ethyl radical (-•C₂H₅) to give [M - 29]⁺, or through the loss of ethylene (B1197577) (-C₂H₄) via a McLafferty-type rearrangement to give [M - 28]⁺.
For this compound (MW ≈ 198.18 g/mol ), some of the expected key fragment ions in an MS/MS experiment would include:
Table 2: Predicted Key Fragment Ions in MS/MS of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
|---|---|---|---|
| 199.0765 | 181.0660 | H₂O (18.0105) | Ion from dehydration |
| 199.0765 | 171.0450 | C₂H₄ (28.0315) | Ion from loss of ethylene |
| 199.0765 | 153.0345 | H₂O + C₂H₄ (46.0420) | Ion from sequential loss of water and ethylene |
This table is predictive and based on known fragmentation patterns of related compounds.
The relative abundance of these fragments would provide valuable information for confirming the structure of the molecule.
Computational and Theoretical Chemistry Studies
Electronic Structure and Molecular Geometry
Computational studies of substituted benzoic acids generally begin with the determination of the molecule's most stable three-dimensional shape and the distribution of its electrons.
Density Functional Theory (DFT) is a primary computational method used to predict the optimized, or lowest energy, geometry of molecules. uc.ptmit.edu For a molecule like 2-Ethoxy-3-fluoro-4-methylbenzoic acid, DFT calculations would involve determining bond lengths, bond angles, and dihedral angles that result in the most stable structure. These calculations often employ specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. uc.pt The resulting optimized geometry is crucial for understanding the molecule's steric and electronic properties.
The presence of rotatable bonds, such as the C-O bond of the ethoxy group and the C-C bond of the carboxylic acid group, means that this compound can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating these bonds. uc.pt This process identifies the various stable conformers (local energy minima) and the transition states that connect them. The resulting energy landscape reveals the relative stability of different conformations and the energy barriers to interconversion. For substituted benzoic acids, the orientation of the carboxylic acid group relative to the benzene (B151609) ring and adjacent substituents is a key area of investigation. uc.pt
Quantum Chemical Descriptors
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help to quantify its reactivity and kinetic stability.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. bohrium.com A smaller gap generally suggests higher reactivity. For a substituted benzoic acid, the energies of these orbitals would be influenced by the electron-donating ethoxy and methyl groups and the electron-withdrawing fluoro and carboxylic acid groups.
Table 1: Hypothetical Quantum Chemical Descriptors
Since no specific data exists for this compound, the following table is a hypothetical representation of the kind of data that would be generated from DFT calculations. The values are for illustrative purposes only.
| Descriptor | Hypothetical Value |
| Energy of HOMO | -6.5 eV |
| Energy of LUMO | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.2 eV |
| Electronegativity (χ) | 3.85 |
| Hardness (η) | 2.65 |
| Softness (S) | 0.38 |
| Electrophilicity Index (ω) | 2.79 |
Global reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, are derived from the HOMO and LUMO energies and provide a general measure of a molecule's reactivity. Local reactivity descriptors, like Fukui functions, go a step further by identifying which specific atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. By calculating Fukui functions for this compound, one could predict the most likely sites for various chemical reactions, providing valuable insights for synthetic chemistry applications.
Spectroscopic Property Predictions
Theoretical predictions of spectroscopic properties are crucial for interpreting experimental spectra and understanding the underlying molecular structure and electronic properties.
Theoretical Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Theoretical calculations, typically employing Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. These predictions are based on calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry.
Optimization of the compound's 3D geometry using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311+G(d,p)).
Calculation of the NMR shielding constants for each nucleus using the Gauge-Independent Atomic Orbital (GIAO) method.
Referencing the calculated shielding constants to a standard, typically Tetramethylsilane (TMS), to obtain the chemical shifts (δ).
The predicted chemical shifts would provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) Note: This table is illustrative of the type of data that would be generated from a computational study, as specific research data for this compound is not publicly available.
| Atom | Predicted Chemical Shift (ppm) |
| ¹³C - COOH | 168-172 |
| ¹³C - C-O | 158-162 |
| ¹³C - C-F | 155-160 (with large C-F coupling) |
| ¹³C - C-CH₃ | 138-142 |
| ¹³C - Aromatic | 115-135 |
| ¹³C - OCH₂CH₃ | 65-70 |
| ¹³C - CH₃ | 15-20 |
| ¹³C - OCH₂CH₃ | 13-17 |
| ¹H - COOH | 10-13 |
| ¹H - Aromatic | 6.8-8.0 |
| ¹H - OCH₂CH₃ | 4.0-4.3 (quartet) |
| ¹H - CH₃ | 2.2-2.5 |
| ¹H - OCH₂CH₃ | 1.3-1.5 (triplet) |
Calculated Vibrational Frequencies and Intensities
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Theoretical calculations can predict the frequencies and intensities of these modes. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and, subsequently, the vibrational frequencies.
The calculated vibrational spectrum for this compound would show characteristic peaks corresponding to specific functional groups, such as:
O-H stretching of the carboxylic acid group.
C=O stretching of the carbonyl group.
C-F stretching.
Aromatic C-H and C=C stretching.
C-O stretching of the ethoxy group.
Aliphatic C-H stretching of the ethyl and methyl groups.
These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data.
Table 2: Predicted Characteristic Vibrational Frequencies (Illustrative) Note: This table is illustrative of the type of data that would be generated from a computational study, as specific research data for this compound is not publicly available.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3400-3600 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=O Stretch (Carbonyl) | 1700-1750 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-F Stretch | 1200-1300 |
| C-O Stretch (Ether & Acid) | 1050-1250 |
Theoretical UV-Vis Spectra and Electronic Excitation Energies
Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the electronic transitions between molecular orbitals. The results include the excitation energies, corresponding wavelengths (λmax), and oscillator strengths, which relate to the intensity of the absorption bands.
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the substituted benzene ring. The calculations would help identify the specific orbitals involved in the major electronic excitations and how the substituents (ethoxy, fluoro, methyl, and carboxylic acid groups) influence the absorption profile.
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations provide a time-resolved picture of molecular motion, offering insights into conformational dynamics and interactions with the environment.
Conformational Flexibility and Solvent Effects
The structure of this compound possesses several rotatable bonds, primarily around the ethoxy and carboxylic acid groups. This allows for multiple low-energy conformations. Molecular dynamics simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them.
Simulations can be performed in the gas phase or, more realistically, in the presence of an explicit solvent (e.g., water, DMSO). These simulations reveal how solvent molecules interact with the solute and influence its conformational preferences. For instance, the orientation of the carboxylic acid group may be significantly affected by hydrogen bonding with polar solvent molecules. The flexibility of the ethoxy group would also be explored, determining its preferred orientation relative to the aromatic ring.
Reaction Dynamics and Transition State Simulations
Computational chemistry can be used to simulate chemical reactions, providing detailed information about the reaction mechanism and energetics. For this compound, this could involve studying reactions such as the deprotonation of the carboxylic acid or its esterification.
Transition state simulations would focus on identifying the geometry and energy of the transition state for a given reaction. This information is critical for calculating the activation energy and reaction rate constants. Methods like the nudged elastic band (NEB) or searching for saddle points on the potential energy surface are employed to locate these transition states. Studying the dynamics of the reaction pathway provides a deeper understanding of how the molecule transforms from reactants to products.
Crystallographic Studies
The crystal structure of 3-Fluoro-4-methylbenzoic acid has been determined, providing a clear picture of its molecular and supramolecular arrangement in the solid state.
Single crystal X-ray diffraction analysis of 3-Fluoro-4-methylbenzoic acid reveals a monoclinic crystal system with the space group P2₁/c. researchgate.net The unit cell parameters were determined to be a = 3.8132(5) Å, b = 6.0226(8) Å, and c = 30.378(4) Å, with a β angle of 92.50(2)°. researchgate.net The volume of the unit cell is 696.98(16) ų, and it contains four molecules (Z = 4). researchgate.net
Table 1: Crystal Data and Structure Refinement for 3-Fluoro-4-methylbenzoic acid
| Parameter | Value |
| Empirical Formula | C₈H₇FO₂ |
| Formula Weight | 154.14 |
| Temperature | 120 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 3.8132 (5) Å |
| b | 6.0226 (8) Å |
| c | 30.378 (4) Å |
| β | 92.50 (2)° |
| Volume | 696.98 (16) ų |
| Z | 4 |
| Density (calculated) | 1.469 Mg/m³ |
Data sourced from Batsanov, A. S. (2004). researchgate.net
The molecular structure of 3-Fluoro-4-methylbenzoic acid is nearly planar. researchgate.net The dihedral angle between the plane of the benzene (B151609) ring and the carboxyl group is a mere 6.2(1)°. researchgate.net This planarity is a common feature in many benzoic acid derivatives, facilitating specific intermolecular interactions. The precise bond lengths and angles within the molecule, determined by X-ray diffraction, provide a quantitative description of its geometry. While the specific bond parameters for 2-Ethoxy-3-fluoro-4-methylbenzoic acid would differ, particularly around the C2 position due to the electronic effects of the ethoxy group, the parameters for 3-Fluoro-4-methylbenzoic acid serve as a foundational dataset.
In the crystalline state, the conformation of 3-Fluoro-4-methylbenzoic acid is, as mentioned, largely planar. researchgate.net The orientation of the carboxyl group relative to the benzene ring is a key conformational feature. For this compound, the presence of the ethoxy group at the C2 position would introduce additional conformational possibilities. The torsion angles involving the C-O bonds of the ethoxy group would define its orientation relative to the benzene ring, which would, in turn, be influenced by steric and electronic interactions with the adjacent fluoro and carboxyl groups.
Intermolecular Interactions and Crystal Packing
A predominant feature in the crystal structure of 3-Fluoro-4-methylbenzoic acid is the formation of centrosymmetric dimers through O—H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. researchgate.net These dimers are a classic and robust supramolecular synthon for carboxylic acids. It is highly probable that this compound would also exhibit similar hydrogen-bonded dimer formation, as the carboxylic acid group is retained.
The near-planar nature of the 3-Fluoro-4-methylbenzoic acid molecule suggests the potential for π-π stacking interactions between the aromatic rings of adjacent dimers. Although not explicitly detailed as the dominant interaction in the provided data, such stacking is common in aromatic carboxylic acids and contributes to the stability of the crystal lattice. The specific geometry of any π-π stacking (e.g., parallel-displaced or T-shaped) would be influenced by the electrostatic and steric effects of the substituents. For this compound, the ethoxy group would likely introduce steric hindrance that could modify the nature and extent of π-π stacking compared to its non-ethoxylated counterpart.
Polymorphism and Co-crystallization Studies
Characterization of Different Crystalline Forms
No published studies were identified that characterize the different crystalline forms (polymorphs) of this compound. Therefore, no data on its potential polymorphic forms, including crystallographic data such as unit cell parameters, space groups, or melting points, is available.
Advanced Analytical Methodologies for Chemical Process Monitoring
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are fundamental in the analysis of 2-Ethoxy-3-fluoro-4-methylbenzoic acid, offering high-resolution separation of the main compound from impurities and starting materials.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the premier method for the quantitative analysis and purity assessment of this compound. Reversed-phase HPLC is typically employed, leveraging the compound's polarity for effective separation. A C18 column is a common choice for the stationary phase due to its versatility and effectiveness in separating a wide range of organic molecules.
The mobile phase composition is critical for achieving optimal separation. A gradient elution using a mixture of an aqueous buffer (like phosphate (B84403) buffer at a controlled pH) and an organic solvent (such as acetonitrile (B52724) or methanol) is often utilized. This allows for the efficient elution of both polar and non-polar components within the sample matrix. UV detection is standard for aromatic carboxylic acids, with the detection wavelength typically set near the compound's absorbance maximum to ensure high sensitivity. For related fluorobenzoic acids, detection is often performed at around 254 nm or 225 nm. thermofisher.comresearchgate.netpensoft.net
A well-developed HPLC method will be validated according to International Conference on Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, precision, and robustness. researchgate.netpensoft.netekb.eg This validation is essential for its application in a regulated environment.
Table 1: Illustrative HPLC Parameters for Analysis of Substituted Benzoic Acids
| Parameter | Value/Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-dependent gradient from 30% B to 90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Note: This table represents typical starting conditions for method development for aromatic carboxylic acids and may require optimization for this compound.
Gas Chromatography (GC) for Volatile Components
Gas Chromatography (GC) is a valuable tool for identifying and quantifying volatile impurities that may be present in samples of this compound. These could include residual solvents from the synthesis or volatile byproducts. Due to the low volatility of the carboxylic acid itself, derivatization is often required to convert it into a more volatile ester form (e.g., by reaction with a silylating agent). thermofisher.com
The choice of GC column is dependent on the target analytes. A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, is often suitable for a broad range of organic compounds. brjac.com.br The temperature program, including initial temperature, ramp rate, and final temperature, is optimized to ensure the separation of all volatile components of interest. brjac.com.brnih.gov A Flame Ionization Detector (FID) is commonly used for its sensitivity to a wide range of organic compounds.
Table 2: Representative GC Conditions for Analysis of Derivatized Carboxylic Acids
| Parameter | Value/Condition |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Injection Mode | Split (e.g., 50:1) |
Note: These are general conditions and would need to be optimized for the specific methyl ester or other derivative of this compound.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Component Identification in Reaction Mixtures
For the unambiguous identification of unknown impurities and byproducts in the reaction mixture of this compound, hyphenated techniques are indispensable.
LC-MS (Liquid Chromatography-Mass Spectrometry) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is particularly powerful as it often does not require derivatization of the analyte. After separation on the LC column, the eluent is introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used for polar molecules like carboxylic acids, typically operating in negative ion mode to deprotonate the carboxylic acid group. The resulting mass spectrum provides the molecular weight of the parent ion and fragmentation patterns that can be used to elucidate the structure of unknown compounds. bldpharm.combldpharm.combldpharm.combldpharm.com
GC-MS (Gas Chromatography-Mass Spectrometry) is used for the structural identification of volatile components, often after derivatization. nih.govjmchemsci.comresearchgate.net As components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra provide a unique fragmentation pattern, or "fingerprint," for each compound, which can be compared against spectral libraries for identification. jmchemsci.comresearchgate.net This is crucial for identifying process-related impurities and degradation products. researchgate.net
Non-Chromatographic Analytical Techniques
While chromatographic methods provide detailed separation, non-chromatographic techniques offer complementary information and can be used for rapid quantification and characterization.
Titrimetric Methods for Carboxylic Acid Quantification
The endpoint of the titration can be determined using a colorimetric indicator or, more accurately, by potentiometric titration, where the change in pH is monitored with an electrode as the titrant is added. The equivalence point, where the moles of base added are equal to the moles of acid in the sample, is determined from the inflection point of the titration curve. This method is robust, cost-effective, and provides a direct measure of the total carboxylic acid functionality.
Table 3: Parameters for Titrimetric Analysis
| Parameter | Specification |
| Analyte | This compound |
| Titrant | 0.1 M Sodium Hydroxide (standardized) |
| Solvent | Ethanol (B145695)/Water mixture |
| Indicator | Phenolphthalein or Potentiometric electrode |
| Endpoint | Color change (pink) or inflection point of titration curve |
Electrochemical Methods for Redox Characterization
Electrochemical methods, such as cyclic voltammetry, can be employed to investigate the redox properties of this compound. researchgate.netresearchgate.netnih.gov These techniques provide information on the oxidation and reduction potentials of the molecule. The presence of the electron-donating ethoxy group and the electron-withdrawing fluoro group on the aromatic ring will influence its electrochemical behavior. nih.govrsc.org
In a typical cyclic voltammetry experiment, a solution of the compound in a suitable solvent with a supporting electrolyte is subjected to a linearly swept potential between two set values. The resulting current is plotted against the applied potential, producing a voltammogram. The potentials at which peaks occur indicate the oxidation or reduction potentials of the analyte. This information can be valuable for understanding potential degradation pathways involving redox reactions and for the development of electrochemical sensors. While specific studies on this compound are not widely published, the analysis of similar substituted benzoic acids shows that electrochemical properties are highly dependent on the nature and position of the substituents. researchgate.netnih.gov
Trace Analysis Techniques for Impurity Profiling
The rigorous quality control of pharmaceutical intermediates is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The compound this compound, as a potential intermediate in pharmaceutical synthesis, requires highly sensitive and specific analytical methodologies for the detection and quantification of trace-level impurities. Impurity profiling is a critical aspect of process development and manufacturing, aiming to identify and control impurities that may arise from starting materials, by-products of the synthesis, or degradation. researchgate.netijprajournal.com
For a substituted benzoic acid derivative such as this compound, a multi-faceted approach employing various analytical techniques is typically necessary for comprehensive impurity profiling. The choice of method is often dictated by the physicochemical properties of the potential impurities, which can range from starting materials and reagents to isomers and degradation products.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of trace analysis in the pharmaceutical industry. ajprd.com
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode, is a powerful technique for the separation of non-volatile and thermally labile compounds, which is often the case for benzoic acid derivatives and their process-related impurities. thermofisher.com A typical HPLC method for the analysis of this compound would utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. thaiscience.infohelixchrom.com UV detection is commonly employed for quantification due to the chromophoric nature of the benzoic acid ring. thermofisher.com
For enhanced sensitivity and specificity, especially for impurities that co-elute or are present at very low levels, HPLC coupled with mass spectrometry (HPLC-MS) is the preferred method. nih.gov LC-MS/MS, a tandem mass spectrometry technique, provides structural information about the impurities, facilitating their identification. mdpi.com The ionization technique, such as electrospray ionization (ESI), would be optimized for the acidic nature of the analyte.
Illustrative HPLC Method Parameters for Impurity Profiling of a Substituted Benzoic Acid
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 20% B; 5-25 min, 20-80% B; 25-30 min, 80% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm / MS (ESI Negative) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC): For volatile and thermally stable impurities, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is highly effective. thermofisher.comnih.gov Given the carboxylic acid functional group in this compound, derivatization is often required to increase its volatility and improve chromatographic peak shape. copernicus.orgusherbrooke.ca Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). GC-MS provides excellent separation efficiency and allows for the identification of impurities based on their mass spectra by comparison with spectral libraries. thermofisher.com
Hypothetical GC-MS Data for Potential Volatile Impurities
| Retention Time (min) | Detected Ion (m/z) | Potential Impurity |
|---|---|---|
| 5.2 | 122 | Benzoic acid (from starting material) |
| 7.8 | 154 | 4-Methylbenzoic acid (by-product) |
| 9.1 | 140 | Fluorobenzoic acid isomer (by-product) |
Spectroscopic Methods
Spectroscopic techniques are invaluable for the structural elucidation of unknown impurities that have been isolated or detected.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for the unambiguous identification of impurities. For fluorinated compounds like this compound, ¹⁹F NMR is particularly useful as it provides a distinct signal for the fluorine atom, which can be highly informative for identifying isomeric impurities where the fluorine position differs.
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in an impurity, which can aid in its identification. The presence or absence of characteristic bands for the carboxylic acid, ether, and aromatic C-F bond can be used to differentiate impurities from the main compound.
Method Validation
Any analytical method developed for impurity profiling must be validated according to ICH guidelines to ensure its reliability. researchgate.net Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). thaiscience.info
Illustrative Validation Parameters for a Trace Analysis Method
| Parameter | Typical Acceptance Criteria |
|---|---|
| Specificity | No interference from blank, placebo, and other impurities |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (RSD) | ≤ 5% for repeatability, ≤ 10% for intermediate precision |
| LOD | Signal-to-noise ratio of 3:1 |
| LOQ | Signal-to-noise ratio of 10:1 |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzoic acid |
| 4-Methylbenzoic acid |
| Fluorobenzoic acid |
Future Research Directions and Applications in Specialized Chemical Fields
Development of Highly Efficient and Sustainable Synthetic Routes
Currently, detailed synthetic procedures for 2-Ethoxy-3-fluoro-4-methylbenzoic acid are not widely reported in peer-reviewed literature. The development of efficient and sustainable synthetic methodologies is a critical first step. Future research should focus on:
Exploration of Green Chemistry Principles: Investigating synthetic pathways that utilize environmentally benign solvents, catalysts, and reagents. This could include exploring photocatalytic and electrochemical methods for carboxylation, which operate under mild conditions and can reduce waste generation. nist.gov
Optimization of Reaction Conditions: Systematic studies to optimize reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and purity while minimizing energy consumption.
Alternative Starting Materials: Investigating diverse and readily available starting materials to enhance the cost-effectiveness and accessibility of the synthesis. General methods for synthesizing substituted benzoic acids often involve the oxidation of the corresponding alkylbenzenes. nih.gov
A comparative analysis of different synthetic routes is essential to identify the most viable option for large-scale production.
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Classical Multi-step Synthesis | Well-established reaction types. | Potentially lower overall yield, more waste generation. |
| Catalytic Carboxylation | Higher atom economy, potentially milder conditions. | Catalyst cost and sensitivity, optimization of catalytic cycles. |
| Photocatalytic/Electrochemical Methods | High selectivity, use of renewable energy sources. nist.govjove.com | Specialized equipment, scalability for industrial production. |
Exploration of Novel Derivatization Strategies
The carboxylic acid functionality of this compound serves as a versatile handle for a wide array of chemical modifications. Exploring novel derivatization strategies is key to unlocking its potential in various applications. Future research should investigate:
Esterification and Amidation: Synthesis of a library of ester and amide derivatives. These are fundamental transformations for carboxylic acids and can lead to compounds with altered solubility, biological activity, and material properties.
Conversion to Other Functional Groups: Exploration of reactions to convert the carboxylic acid group into other functionalities, such as alcohols, aldehydes, or acyl halides, thereby expanding the synthetic utility of the core structure.
Reactions at the Aromatic Ring: Investigating further functionalization of the aromatic ring, if possible, to create even more complex and potentially valuable molecules.
Systematic derivatization will allow for the fine-tuning of the molecule's properties for specific applications.
Advanced Spectroscopic Characterization to Uncover Subtle Structural Features
A comprehensive spectroscopic analysis of this compound and its derivatives is crucial for a fundamental understanding of their structure and properties. While basic characterization data is available from commercial suppliers, in-depth academic studies are lacking. Future work should include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1H, 13C, and 19F NMR studies to elucidate the precise chemical environment of each nucleus. This will provide invaluable information about the electronic effects of the substituents and the molecule's conformation in solution.
Infrared (IR) and Raman Spectroscopy: Analysis of the vibrational modes to confirm the presence of functional groups and to study intermolecular interactions, such as hydrogen bonding in the solid state. The characteristic broad O-H stretch of the carboxylic acid dimer is a key feature to investigate. docbrown.info
Mass Spectrometry (MS): High-resolution mass spectrometry to determine the exact mass and fragmentation patterns, which can aid in the structural elucidation of new derivatives. nist.govnih.gov
UV-Vis Spectroscopy: To study the electronic transitions within the molecule. While simple benzoic acids absorb at low wavelengths, conjugation can shift the absorbance, providing insights into the electronic structure. jove.comlibretexts.org
A complete spectroscopic profile will serve as a benchmark for future studies and is essential for quality control.
| Spectroscopic Technique | Information Gained | Predicted Observations for this compound |
| 1H NMR | Chemical environment of protons. | Signals corresponding to the ethoxy, methyl, and aromatic protons, with chemical shifts influenced by the fluorine and carboxyl groups. The acidic proton is expected to be a broad singlet at high ppm. libretexts.org |
| 13C NMR | Carbon skeleton and electronic environment. | Distinct signals for each carbon, with the carbonyl carbon appearing at a characteristic downfield shift. libretexts.org |
| 19F NMR | Environment of the fluorine atom. | A singlet or multiplet depending on coupling with nearby protons. |
| FTIR | Functional groups and bonding. | A broad O-H stretch (approx. 2500-3300 cm⁻¹), a C=O stretch (approx. 1700 cm⁻¹), and C-O and C-F stretches. jove.com |
| Mass Spec. | Molecular weight and fragmentation. | A molecular ion peak corresponding to its molecular formula (C10H11FO3) and characteristic fragmentation patterns. nist.govnih.gov |
| UV-Vis | Electronic transitions. | Likely a primary absorption band in the UV region, potentially shifted by the substituents. jove.comlibretexts.org |
Integration of Computational Studies for Rational Design and Prediction
Computational chemistry offers a powerful tool to complement experimental work by providing insights into molecular properties and predicting reactivity. Future research should leverage computational methods to:
Density Functional Theory (DFT) Calculations: To model the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential. This can help in understanding the reactivity and potential interaction sites of the molecule.
Molecular Docking Studies: If the compound is explored for biological applications, computational docking could predict its binding affinity and mode of interaction with biological targets.
Prediction of Spectroscopic Data: Computational prediction of NMR and IR spectra can aid in the interpretation of experimental data.
The synergy between computational and experimental approaches will accelerate the discovery and development of new applications for this compound.
Solid-State Engineering and Material Science Applications
The solid-state properties of this compound are entirely unexplored. The presence of a carboxylic acid group, capable of forming strong hydrogen bonds, and a fluorinated aromatic ring, which can participate in various non-covalent interactions, makes it a prime candidate for solid-state engineering. Research in this area should focus on:
Crystal Engineering: Investigating the formation of different polymorphs, cocrystals, and salts. By co-crystallizing with other molecules, it may be possible to create materials with tailored properties, such as improved solubility or stability.
Self-Assembly and Supramolecular Chemistry: Studying the self-assembly behavior of the molecule in different solvents and on surfaces to form well-ordered structures.
Liquid Crystal Properties: The rigid, substituted aromatic core suggests that derivatives of this compound could potentially exhibit liquid crystalline behavior.
These investigations could lead to the development of new functional materials with applications in areas such as pharmaceuticals and electronics.
Role in the Synthesis of Optoelectronic Materials or Polymers (if applicable to the core compound's structure)
The combination of an electron-donating ethoxy group and an electron-withdrawing fluoro group on the aromatic ring could impart interesting electronic properties to this compound and its derivatives. This makes it a potential building block for:
Organic Light-Emitting Diodes (OLEDs): Derivatives could be synthesized and evaluated as components of the emissive or charge-transport layers in OLEDs.
Organic Photovoltaics (OPVs): The electronic properties could be suitable for use in donor or acceptor materials in organic solar cells.
Functional Polymers: The benzoic acid functionality can be used to incorporate this unit into polymer chains, leading to materials with tailored optical and electronic properties. A patent for a poly(benzoic acid) highlights the potential for this class of compounds in polymer science. masterorganicchemistry.com
Exploration of these high-tech applications could represent a significant long-term goal for research on this compound.
Q & A
Q. What are the key synthetic routes for 2-ethoxy-3-fluoro-4-methylbenzoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step processes:
- Step 1 : Introduction of substituents via electrophilic aromatic substitution (e.g., fluorination using Selectfluor® or DAST) .
- Step 2 : Methylation via Friedel-Crafts alkylation or ester hydrolysis under acidic/basic conditions .
- Step 3 : Ethoxy group installation via nucleophilic substitution (e.g., Williamson ether synthesis) .
Key Variables : - Temperature control (e.g., fluorination at 0–5°C minimizes side reactions) .
- Solvent choice (polar aprotic solvents like DMF enhance substitution efficiency) .
Characterization : NMR (<sup>19</sup>F and <sup>1</sup>H) confirms regiochemistry; HPLC (C18 column, 1% acetic acid/methanol) assesses purity .
Q. How can researchers distinguish between positional isomers of fluorinated benzoic acid derivatives during structural elucidation?
- Methodological Answer :
- NMR Spectroscopy :
- <sup>19</sup>F NMR chemical shifts vary significantly based on substituent proximity (e.g., 3-fluoro vs. 4-fluoro) .
- <sup>1</sup>H coupling patterns (e.g., para-substituted vs. ortho-substituted protons) .
- Mass Spectrometry : High-resolution MS (HRMS) identifies exact mass differences between isomers .
- X-ray Crystallography : Resolves ambiguity in substituent positions for crystalline derivatives .
Advanced Research Questions
Q. What are the primary challenges in achieving regioselective fluorination and ethoxy-group installation on the benzoic acid core?
- Methodological Answer :
- Fluorination Challenges :
- Steric hindrance from the methyl group at position 4 may divert fluorination to less hindered positions .
- Use directing groups (e.g., boronic acids) to enhance para/ortho selectivity .
- Ethoxy-Group Installation :
- Competing elimination reactions in polar solvents; optimize base strength (e.g., K2CO3 vs. NaH) .
- Protect the carboxylic acid group as an ester during substitution to prevent side reactions .
Q. How do electronic and steric effects of substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing fluoro group deactivates the ring, slowing Suzuki-Miyaura coupling. Use Pd catalysts with strong electron-donating ligands (e.g., SPhos) .
- Steric Effects : The 4-methyl group hinders access to the reactive site. Employ bulkier coupling partners (e.g., aryl boronic esters over boronic acids) to mitigate steric clashes .
Case Study : Coupling with 3-thienylboronic acid achieved 65% yield under Pd(OAc)2/SPhos catalysis .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated benzoic acid analogs?
- Methodological Answer :
- Standardize Assays : Use isogenic cell lines or enzyme isoforms (e.g., COX-2 vs. COX-1) to reduce variability .
- SAR Analysis : Compare substituent effects across analogs (Table 1):
| Compound | IC50 (COX-2, µM) | LogP | Reference |
|---|---|---|---|
| 2-Ethoxy-3-fluoro-4-methyl | 12.3 ± 1.5 | 2.8 | |
| 3-Fluoro-4-methyl analog | 28.7 ± 3.1 | 2.1 |
- Molecular Dynamics : Simulate binding to identify critical interactions (e.g., H-bonding with Arg120 in COX-2) .
Specialized Methodological Considerations
Q. How can researchers optimize the compound’s solubility for in vitro bioactivity studies without altering its core structure?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain solubility while minimizing cytotoxicity .
- pH Adjustment : Deprotonate the carboxylic acid group (pH > 4.5) to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to improve bioavailability .
Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) to immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for target-ligand interactions .
- Cryo-EM : Resolve binding conformations in membrane-bound receptors (e.g., GPCRs) .
Data-Driven Research Gaps
Q. What unresolved questions exist regarding the compound’s metabolic stability and toxicity profile?
- Research Gaps :
- Limited data on cytochrome P450 isoform-specific metabolism (e.g., CYP3A4 vs. CYP2D6) .
- Toxicity mechanisms (e.g., mitochondrial dysfunction) remain uncharacterized .
- Proposed Methods :
- Hepatocyte Assays : Primary human hepatocytes + LC-MS/MS to identify phase I/II metabolites .
- Transcriptomics : RNA-seq of treated cells to map toxicity pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
